Zirconium sulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
zirconium(4+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAUZSQITFJWPS-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zr(SO4)2, O8S2Zr | |
| Record name | ZIRCONIUM SULFATE | |
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| Record name | zirconium(IV) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021466 | |
| Record name | Zirconium(IV) sulfate | |
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Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM SULFATE | |
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| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
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| Record name | Zirconium sulfate | |
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Solubility |
Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |
| Record name | ZIRCONIUM DISULFATE | |
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Density |
3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |
| Record name | ZIRCONIUM SULFATE | |
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| Record name | ZIRCONIUM DISULFATE | |
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Color/Form |
White crystals | |
CAS No. |
14644-61-2, 14475-73-1 | |
| Record name | ZIRCONIUM SULFATE | |
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| Record name | Sulfuric acid, zirconium salt | |
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| Record name | Zirconium sulfate | |
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| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |
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| Record name | Zirconium sulphate | |
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| Record name | ZIRCONIUM SULFATE | |
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| Record name | ZIRCONIUM DISULFATE | |
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Melting Point |
410 °C | |
| Record name | ZIRCONIUM DISULFATE | |
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Ii. Advanced Synthetic Methodologies and Engineering of Zirconium Sulfate Materials
Sol-Gel and Impregnation Routes for Zirconium Sulfate (B86663) Integration
Preparation of Sulfated Zirconia from Zirconium Sulfate and Zirconyl Precursors
Sulfated zirconia (SZ) is a prominent solid acid catalyst, and its preparation often involves the sulfation of various zirconium precursors. Common precursors include this compound itself, zirconyl nitrate (B79036) hydrate, zirconium oxychloride octahydrate, and zirconium hydroxide (B78521). researchgate.net The sulfation process is typically achieved through wet impregnation techniques, where the zirconium precursor is treated with sulfuric acid or ammonium (B1175870) sulfate solutions, followed by calcination. nih.gov Alternatively, sulfation can be performed using sulfur trioxide (SO3) gas. mpg.de The presence of sulfate ions on the zirconia surface plays a vital role in stabilizing the tetragonal crystalline phase of zirconia, which is strongly correlated with enhanced catalytic activity. researchgate.net
Advanced methods also involve the synthesis of mesoporous sulfated zirconia nanoparticles. For instance, a structure-directing-free approach using zirconyl chloride, acetic acid, and ammonium persulfate, followed by calcination at elevated temperatures (e.g., 650 °C), yields mesoporous sulfated zirconia with predominantly tetragonal structures. scirp.org Microwave-assisted solvothermal methods utilizing surfactants like cetyltrimethylammonium bromide (CTAB) and urea, in conjunction with zirconium precursors, have also been employed to control pore size and morphology. acs.orgnih.gov
Integration of this compound into Ceramic Pigment Synthesis via Sol-Gel
The sol-gel method offers a versatile route for synthesizing ceramic pigments, enabling precise control over composition, particle size, and homogeneity, often at lower temperatures compared to conventional ceramic methods. This compound, or related zirconium precursors like zirconium acetate (B1210297), can be integrated into these processes. For example, in the preparation of Fe-ZrSiO4 pigments, this compound has been identified as a potential precursor in sol-gel synthesis, contributing to the formation of zircon structures at temperatures as low as 1200 °C. researchgate.net Similarly, cadmium sulfate-zirconium acetate solutions have been used in the sol-gel preparation of zircon-cadmium sulfo selenide (B1212193) pigments. researchgate.net The sol-gel technique facilitates the formation of uniform Zr-O-Si bonds, crucial for the desired pigment properties. researchgate.net
Fabrication of this compound-Based Composite and Hybrid Materials
This compound's properties can be leveraged by incorporating it into composite and hybrid material architectures, enhancing its functionality and stability.
To overcome the water solubility of this compound (ZS) and improve its handling and recyclability as a solid acid catalyst, it is frequently immobilized on various support materials. Common supports include activated carbon, γ-alumina, silica, and carbon nanotubes (CNTs). nih.govresearchgate.netresearchgate.net These supported systems exhibit high catalytic activity and stability, particularly in esterification reactions. researchgate.netresearchgate.net For instance, this compound supported on carbon nanotubes has demonstrated effective catalytic performance in esterification, with its activity remaining largely unchanged over multiple reuse cycles. researchgate.net Silica-supported this compound, with loadings ranging from 10-50 wt%, has also shown significant catalytic activity in esterification, with optimal performance observed at specific loading percentages. researchgate.net The use of mesoporous materials with high surface areas as supports is particularly beneficial for dispersing this compound and maximizing the availability of active sites. nih.govresearchgate.netresearchgate.net
Mixed zirconium phosphate-sulfate catalysts represent a class of solid acids with enhanced acidity and catalytic performance, often prepared by co-precipitation of zirconium precursors with phosphate (B84403) and sulfate sources. mdpi.comcapes.gov.brresearchgate.net Catalysts with compositions such as Zr3(PO4)2(SO4)3 and Zr4(PO4)2(SO4)5 have been synthesized and investigated for applications like glycerol (B35011) acetylation to produce acetins. mdpi.comcapes.gov.brresearchgate.net These mixed catalysts exhibit a synergistic effect between phosphate and sulfate groups, leading to a high Lewis acid character and superior catalytic activity and selectivity compared to pure this compound or phosphate. mdpi.commdpi.com
Table 1: Zirconium Phosphate-Sulfate Mixed Catalysts and Performance
| Catalyst Composition | Relative Catalytic Performance (Glycerol Acetylation) | Key Characteristics | Reference |
| Zr(PO) | Lower conversion | Acidic character | mdpi.comcapes.gov.brresearchgate.net |
| Zr(SO) | Worst catalyst | Acidic character | mdpi.comcapes.gov.brresearchgate.net |
| Zr(PO)SO | Lower conversion | Acidic character | mdpi.comcapes.gov.brresearchgate.net |
| Zr(PO)(SO) | High conversion (full in 1h), high selectivity | High Lewis acidity | mdpi.comcapes.gov.brresearchgate.net |
| Zr(PO)(SO) | High conversion (full in 1h), most selective | High Lewis acidity | mdpi.comcapes.gov.brresearchgate.net |
Zirconium-based metal-organic frameworks (Zr-MOFs) are constructed from zirconium nodes, typically Zr6 clusters, coordinated with organic linkers, forming highly porous and stable three-dimensional structures. rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org While the direct use of this compound as a primary precursor for MOF synthesis is not extensively detailed, the general synthesis of Zr-MOFs involves zirconium salts or clusters. rsc.orgacs.org The inherent stability and tunability of Zr-MOFs make them attractive for various applications, including catalysis, gas storage, and drug delivery. rsc.orgresearchgate.netrsc.orgacs.org Research has also explored "sulfated Zr-based MOFs," suggesting the possibility of incorporating sulfate functionalities into these frameworks, potentially enhancing their acidic properties for catalytic applications. rsc.org The robust Zr-O coordination bonds contribute to their exceptional chemical and thermal stability. acs.org
The engineering of nanostructured this compound materials primarily focuses on creating nanostructured zirconia and subsequently sulfating it, or incorporating sulfate precursors during the synthesis. Various methods are employed for synthesizing zirconia nanoparticles, including sol-gel, precipitation, hydrothermal, and template-assisted synthesis. scirp.orgacs.orgnih.govrsc.orgmdpi.comresearchgate.netrsc.orgekb.eg
Sulfation of these nanostructured zirconia materials, particularly mesoporous variants, significantly enhances their catalytic properties. scirp.orgacs.orgnih.gov Techniques such as micelle templating using surfactants like CTAB or ionic liquid templating are utilized to create mesoporous structures with high surface areas, which are ideal for supporting catalytic species. nih.govacs.orgnih.gov For example, mesoporous sulfated zirconia nanoparticles have shown excellent activity in reactions like n-hexane isomerization and levulinic acid esterification. scirp.orgacs.orgnih.gov The precise control over particle size, morphology, and pore structure achieved through these advanced synthetic routes is crucial for optimizing their performance.
Table 2: Synthesis Methods for Nanostructured Zirconia and Sulfated Zirconia
| Method | Key Precursors/Reagents | Material Type | Key Features | Applications | Reference |
| Sol-Gel | Zirconium alkoxides, zirconium oxychloride octahydrate | Zirconia nanoparticles | Controlled particle size, homogeneity, high purity | Pigments, Catalysis | researchgate.netresearchgate.netresearchgate.netrsc.orgekb.eg |
| Wet Impregnation/Sulfation | Zirconia precursors + HSO/Ammonium Sulfate | Sulfated Zirconia (SZ) | Stabilization of tetragonal phase, enhanced acidity | Catalysis | researchgate.netnih.gov |
| Microwave-Assisted Solvothermal | Zirconium butoxide, CTAB, urea, cyclohexane/water | Mesoporous Zirconia | Controlled pore size, nanostructure | Catalysis | acs.orgnih.gov |
| Ionic Liquid Templating | Zirconium precursors, Ionic Liquid (e.g., CTMA) | Mesoporous Sulfated Zirconia | High surface area, mesoporous structure | Catalysis | nih.gov |
| SO Gas Sulfation | Zirconia powders | Sulfated Zirconia (SZ) | Direct sulfation of existing zirconia | Catalysis | mpg.de |
| Precipitation + Sulfation | Zirconyl nitrate, Ammonia (B1221849), Sulfuric acid | Sulfated Zirconia (SZ) | Formation of active catalysts from various Zr precursors | Catalysis | researchgate.netmpg.de |
| Sol-Gel with Sulfate Precursors | Zirconyl chloride, acetic acid, ammonium persulfate | Mesoporous Sulfated Zirconia Nanoparticles | Structure-directing-free synthesis, predominantly tetragonal phase | Catalysis (e.g., n-hexane isomerization) | scirp.org |
Iii. Catalytic Applications and Mechanistic Investigations of Zirconium Sulfate Based Systems
Understanding Acid Site Nature and Strength in Zirconium Sulfate (B86663) Catalysts
Methodologies for Brønsted and Lewis Acidity Characterization
Characterizing the acid sites on sulfated zirconia is crucial for understanding its catalytic behavior. Several techniques are commonly employed:
Pyridine (B92270) Adsorption FTIR (Py-IR): This method involves adsorbing pyridine, a basic probe molecule, onto the catalyst surface. The subsequent analysis of the FTIR spectra reveals characteristic bands associated with pyridine coordinated to Lewis acid sites (e.g., at ~1450 cm⁻¹) and pyridine protonated by Brønsted acid sites (e.g., at ~1545 cm⁻¹) nih.govmdpi.comrsc.orgcapes.gov.br. Py-IR analysis has indicated that high catalytic activity often correlates with strong Lewis acidity in sulfated zirconia rsc.org.
Ammonia (B1221849) Chemisorption and Temperature-Programmed Desorption (NH₃-TPD): Ammonia, another basic probe molecule, is used to quantify the total acidity and differentiate between Brønsted and Lewis acid sites. NH₃-TPD involves adsorbing ammonia onto the catalyst and then heating it, monitoring the temperature at which ammonia desorbs. Desorption peaks at different temperature ranges correspond to different acid strengths and types. Strong Brønsted acid sites are often identified as being responsible for high catalytic activity in reactions like hydrocarbon cracking nih.gov. Studies have shown that sulfated zirconia possesses both strong Lewis and Brønsted acid sites, with Lewis sites exhibiting higher adsorption heats (around 200 kJ/mol) and Brønsted sites slightly lower (around 160 kJ/mol) acs.orgresearchgate.net.
Other Probe Molecules: Methylbutynol (MBOH) has also been used as a reactive probe molecule to investigate acidity-reactivity relationships, demonstrating a transition from amphoteric behavior to strong Brønsted-Lewis acid pairs with increasing sulfation mdpi.com.
Table 1: Acid Site Characterization of Sulfated Zirconia
| Catalyst Composition | Probe Molecule | Technique(s) Used | Brønsted Acidity (Type/Strength) | Lewis Acidity (Type/Strength) | Reference |
| Sulfated Zirconia (SZ) | Pyridine | FTIR | Strong, correlated with activity | Strong | rsc.org |
| Sulfated Zirconia (SZ) | Ammonia | NH₃-TPD, IRMS-TPD | Strong, active in cracking | Strong | nih.gov |
| Sulfated Zirconia (SZ) | Ammonia | NH₃-TPD | ~160 kJ/mol (H₀ ≈ -12) | ~200 kJ/mol (H₀ ≈ -19) | acs.org |
| Sulfated Zirconia (SZ) | Pyridine | Py-IR | Identified | Identified | capes.gov.br |
| Sulfated Zirconia (SZ) | Propylamine | TPD | Strong Brønsted-Lewis acid pairs | Strong Brønsted-Lewis acid pairs | mdpi.com |
Influence of Preparation Parameters on Acid Site Distribution and Catalytic Performance
The preparation method and parameters significantly influence the structure, acidity, and consequently, the catalytic performance of sulfated zirconia.
Calcination Temperature: Calcination temperature is a critical factor. Optimal temperatures, typically in the range of 600-650 °C, promote the formation of active tetragonal zirconia phases and stable sulfate species, leading to enhanced acidity and catalytic activity rsc.orgmdpi.comresearchgate.networldresearchersassociations.comfkit.hr. Higher calcination temperatures (above 700-800 °C) can lead to the decomposition of sulfate groups, loss of acidity, and a shift towards less active monoclinic zirconia phases rsc.orgworldresearchersassociations.comfkit.hr. For example, calcination at 650 °C for S₂O₈²⁻/ZrO₂ (S₂Z) resulted in superior activity for trace olefin removal compared to lower temperatures rsc.org.
Sulfate Loading: The concentration of sulfate ions on the zirconia surface plays a vital role. An optimal sulfate loading is required to form a stable sulfate monolayer, which maximizes the generation of strong acid sites and superacidity acs.orgmdpi.comacs.org. Excessive sulfate loading, however, can lead to the formation of less active pyrosulfate-like species and a reduction in the concentration of acid sites nih.gov. For instance, a sulfate loading of 10 wt% on zirconia calcined at 600 °C (10SZ(600)) showed maximized Brønsted and Lewis acid site densities nih.gov.
Synthesis Method: Techniques like sol-gel, impregnation, and precipitation are used. The sol-gel method can yield nanocrystalline sulfated zirconia with a predominantly tetragonal phase and good surface area acs.orgmpg.de. The choice of sulfate precursor (e.g., H₂SO₄, (NH₄)₂SO₄) also influences the resulting acidity and catalytic performance mdpi.commdpi.com.
Table 2: Effect of Calcination Temperature on Sulfated Zirconia Acidity and Performance
| Catalyst Preparation | Calcination Temperature (°C) | Surface Area (m²/g) | Sulfur Content (%) | Acidity (mmol/g) | Catalytic Performance (Example Reaction) | Reference |
| SZ (0.5 M H₂SO₄) | 550 | 145 | 4.4 | Not specified | High activity for n-pentane isomerization | anl.gov |
| SZ (0.5 M H₂SO₄) | 650 | 120 | 2.1 | Not specified | High activity for n-pentane isomerization | anl.gov |
| S₂Z (Immersion-precipitation) | 650 | Not specified | Not specified | High | Superior activity for olefin removal | rsc.org |
| Al-promoted SZ | 500 | Not specified | Not specified | High | 96.10% oleic acid conversion to FAME | fkit.hr |
| Al-promoted SZ | 600 | Not specified | Not specified | Decreased | Lower conversion than at 500 °C | fkit.hr |
Zirconium Sulfate as a Catalyst Support and Promoter
Sulfated zirconia serves not only as an active catalyst itself but also as an effective support and promoter for other catalytic materials, particularly transition metals.
Supported Metal Catalysts with this compound (e.g., Pt/Sulfated Zirconia)
The incorporation of noble metals, such as Platinum (Pt), onto sulfated zirconia creates bifunctional catalysts that combine the strong acidity of SZ with the hydrogenation/dehydrogenation capabilities of the metal. These catalysts are highly effective for reactions like hydrocarbon isomerization and hydrocracking mdpi.comsemanticscholar.orgmdpi.comanl.govdntb.gov.uardd.edu.iqresearchgate.net.
Pt/Sulfated Zirconia: Pt/SZ catalysts are widely studied for n-alkane isomerization. The presence of Pt enhances catalytic activity and stability by providing metallic sites for hydrogenation/dehydrogenation steps and by helping to suppress coke formation mdpi.comsemanticscholar.orgdntb.gov.uardd.edu.iq. For n-pentane isomerization, Pt/SZ catalysts prepared with optimal calcination temperatures (e.g., 600-650 °C) exhibit sustained high activity anl.gov. The addition of Pt significantly increases the total acidity of the catalyst, contributing to both Lewis and Brønsted acid sites semanticscholar.orgmdpi.com. For instance, Pt impregnation on SZ increased total acidity from 1.06 to 10.75 mmol/g mdpi.com.
Other Metal-Supported Catalysts: Chromium (Cr) and Nickel (Ni) have also been supported on sulfated zirconia for applications such as hydrocracking and waste cooking oil conversion. These modifications also lead to increased acidity and improved catalytic performance mdpi.comresearchgate.netresearchgate.netscientific.net. For example, Cr/SZ catalysts showed increased acidity, with Cr/SZ 1% exhibiting the highest acidity of 8.22 mmol/g researchgate.netscientific.net.
Enhancement of Catalytic Performance through this compound Modification
Sulfated zirconia's inherent acidity and thermal stability make it an excellent modifier or promoter for other catalytic systems. Its ability to generate strong acid sites can significantly boost the activity and selectivity of reactions that benefit from acid catalysis. For instance, it has been used in conjunction with zeolites (e.g., Pt/SZ-HY) to improve isomerization activity jeeng.net. Furthermore, its use in Metal-Organic Frameworks (MOFs) has demonstrated enhanced Brønsted acidity, leading to improved catalytic performance in acetalization reactions rsc.orgosti.gov.
Reaction Mechanism Elucidation and Kinetic Studies in this compound Catalysis
Understanding the reaction mechanisms and kinetics is vital for optimizing the performance of sulfated zirconia catalysts.
Computational Approaches to Reaction Pathways and Intermediates
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies by providing atomic-level insights into reaction pathways, the nature of active sites, and the formation of intermediates on sulfated zirconia surfaces acs.orgrsc.orgosti.gov. DFT calculations have helped elucidate the dynamic nature of sulfate binding motifs and their influence on acidity osti.gov. They can also support experimental observations regarding the role of specific sulfate species (e.g., pyrosulfate formation) in superacidity acs.org. These studies contribute to a deeper understanding of how sulfated zirconia facilitates transformations, such as the activation of hydrocarbons or the generation of acylium ions in acylation reactions unlp.edu.ar.
Table 3: Catalytic Performance of Supported Metal Catalysts on Sulfated Zirconia
| Catalyst System | Reaction Type | Key Performance Metric | Conditions/Parameters | Reference |
| 0.5 wt% Pt/SZrO₂ | n-Heptane Hydroisomerization | Conversion: 69.64%, Selectivity: 81.4%, Yield: 56.68% | 230 °C | dntb.gov.ua |
| Pt/SZ-HY Composite | n-Hexane Isomerization | Conversion: 17.95 mol% | 160 °C, 15 bar, 1 hr⁻¹ LHSV | jeeng.net |
| Pt/SZ-HY Composite | n-Heptane Isomerization | Conversion: 27.5 mol% | 160 °C, 15 bar, 1 hr⁻¹ LHSV | jeeng.net |
| Cr/SZ (1%) | Not specified | Acidity: 8.22 mmol/g | Wet impregnation, calcination, reduction | researchgate.netscientific.net |
| SZ | Esterification of Acetic Acid with Butanol | Activation Energy Reduction: 58.0 to 49.2 kJ/mol | Batch reactor, 50-80 °C | researchgate.netakjournals.com |
Compound Names:
this compound
Sulfated zirconia (SZ)
Zirconium oxide (ZrO₂)
Platinum (Pt)
Chromium (Cr)
Nickel (Ni)
Pyridine
Ammonia
Methylbutynol (MBOH)
Acetic acid
Butanol
n-Pentane
n-Heptane
Benzene
Formic acid
Oleic acid
Lauric acid
Propanoic acid
3-Methylindole
Experimental Kinetic Modeling of this compound-Catalyzed Reactions
Experimental kinetic modeling plays a crucial role in understanding the reaction pathways, identifying rate-limiting steps, and quantifying the performance of this compound-based catalytic systems. These studies typically involve fitting experimental data to various kinetic models, such as pseudo-homogeneous, Eley–Rideal, and Langmuir–Hinshelwood models, to elucidate the underlying reaction mechanisms and determine key kinetic parameters like activation energies and rate constants.
Esterification Reactions: this compound and its modified forms, particularly sulfated zirconia (SZrO2), are recognized for their efficacy as solid acid catalysts in esterification reactions, including the synthesis of esters like propyl acetate (B1210297) and the production of biodiesel. Kinetic investigations in these areas often focus on determining the most appropriate reaction mechanism and its associated parameters.
In the realm of biodiesel synthesis, kinetic studies of the esterification of fatty acids, such as oleic acid, with methanol using this compound as a heterogeneous catalyst have been conducted researchgate.net. These studies have often identified a first-order kinetic behavior for the reaction. For instance, the esterification of oleic acid with methanol catalyzed by this compound yielded an activation energy (Ea) of 53.99 kJ/mol and a pre-exponential factor (A) of 2.9 × 10⁷ min⁻¹ researchgate.net. The Eley–Rideal mechanism has also been proposed for these reactions, where adsorbed methanol reacts with triglycerides, with the surface reaction step being the rate-limiting factor researchgate.net.
Hydroisomerization Reactions: Sulfated zirconia, often enhanced with platinum (Pt/SZrO2), serves as a potent solid acid catalyst for hydrocarbon transformations, including the hydroisomerization of alkanes like n-heptane mdpi.comdntb.gov.ua. Kinetic modeling in this domain aims to unravel the complex interactions between the acidic and metallic sites on the catalyst surface.
Data Tables:
The following tables summarize key kinetic parameters and findings from experimental kinetic modeling studies involving this compound-based catalysts.
Table 1: Kinetic Parameters for Esterification Reactions Catalyzed by this compound-Based Systems
| Reaction | Catalyst Type | Proposed Mechanism | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (min⁻¹) | Citation |
| Acetic Acid + Butanol | Sulfated Zirconia | Eley–Rideal (adsorbed Acetic Acid) | 49.2 | - | akjournals.com |
| Acetic Acid + Propanol | Sulfated Zirconia | Eley–Rideal (adsorbed Acetic Acid) | - | - | researchgate.net |
| Oleic Acid + Methanol (Biodiesel) | This compound | First-order kinetics / Eley–Rideal | 53.99 | 2.9 × 10⁷ | researchgate.net |
| Acetic Acid + n-Pentanol | Sulfated Zirconia | Eley–Rideal / Langmuir–Hinshelwood | - | - | researchgate.net |
Note: '-' indicates data not explicitly reported or applicable in the context of the specific finding.
Table 2: Apparent Activation Energies for n-Heptane Hydroisomerization over Pt/SZrO2 Catalysts
| Reaction Type | Catalyst Composition | Apparent Activation Energy (Ea) (kJ/mol) | Citation |
| Hydroisomerization | 0.5 wt% Pt/SZrO2 | 123.39 | mdpi.comdntb.gov.ua |
| Hydrogenation/Dehydrogenation | 0.5 wt% Pt/SZrO2 | > 123.39 | mdpi.comdntb.gov.ua |
| Hydrocracking | 0.5 wt% Pt/SZrO2 | >> 123.39 | mdpi.comdntb.gov.ua |
Note: The activation energies for hydrogenation/dehydrogenation and hydrocracking are presented in relative terms as stated in the source, indicating they are higher than that for hydroisomerization.
Compound List:
this compound (Zr(SO4)2)
Sulfated zirconia (SZrO2)
Zirconia (ZrO2)
Platinum (Pt)
Acetic acid
n-Propanol
n-Pentanol
n-Butanol
Oleic acid
Methanol
Propyl acetate
n-Heptane
Triglycerides
Iv. Adsorption and Separation Processes Leveraging Zirconium Sulfate Materials
Adsorption of Contaminants from Aqueous Solutions
Zirconium-based materials, often synthesized or modified using zirconium sulfate (B86663) precursors, demonstrate considerable efficacy in removing various contaminants from aqueous environments.
Selective Adsorption of Fluoride (B91410) and Cerium from Rare Earth Solutions
The presence of fluoride in rare earth processing, particularly in solutions derived from bastnaesite leaching, poses challenges for subsequent separation steps, notably affecting cerium extraction. Hydrous zirconium oxide, often prepared using zirconium sulfate, has emerged as a promising adsorbent for selectively removing fluoride from such solutions rsc.orgdoaj.orgsrce.hrrsc.org. Studies indicate that this material effectively adsorbs fluoride ions, thereby mitigating their interference with rare earth separation processes rsc.orgrsc.org. The adsorption is most effective within an acidic pH range, typically between 0.3 and 0.6, where fluoride is efficiently captured while cerium ions remain largely in solution or are minimally affected rsc.orgrsc.org. High initial fluoride concentrations can be unfavorable for optimal separation rsc.orgrsc.org. The selectivity of hydrous zirconium oxide for fluoride over coexisting rare earth ions, including cerium, highlights its utility in purifying complex rare earth sulfate solutions rsc.orgrsc.org.
Separation of Zirconium and Hafnium from Sulfate Media
The separation of zirconium (Zr) and hafnium (Hf) is crucial for numerous industrial applications due to their similar chemical properties and co-occurrence in nature. Solvent extraction techniques utilizing sulfate media have been developed to achieve this separation, often employing this compound as the source material. Reagents such as bis(2-ethylhexyl)-1-(2-ethylhexylamino)propylphosphonate (BEAP) have demonstrated effective separation of Zr from Hf in sulfate media, achieving a separation factor of Zr over Hf of approximately 6.8 researchgate.net. Another approach involves using trioctylamine (B72094) (TOA) in sulfuric acid solutions containing high concentrations of this compound (e.g., 1.096 mol·L⁻¹). Under optimized conditions, TOA can selectively extract zirconium, achieving up to 61.23% Zr extraction while minimally extracting hafnium, indicating significant selectivity mdpi.com.
Table 4.1.2: Zirconium/Hafnium Separation Factors in Sulfate Media
| Separation System | Extractant/Method | Separation Factor (Zr/Hf) | Reference |
| This compound solution in sulfate medium | BEAP | ~6.8 | researchgate.net |
| High concentration Zr sulfate solution in sulfuric acid medium | TOA | Implied high selectivity | mdpi.com |
Sulfate Adsorption onto Zirconium-Modified Zeolites
Zirconium-modified zeolites have been investigated for their capacity to adsorb sulfate ions from aqueous solutions. Specifically, Y-zeolite modified with zirconium, such as ZrO(OH)₂/Y-zeolite, has shown promising results. This composite material exhibits a high sulfate adsorption capacity, reaching up to 284.22 mg/g under optimized conditions, including a sulfate concentration of 10 g/L and a pH of 1.5 at 25 °C x-mol.netresearchgate.net. The material also demonstrates good performance in adsorption-regeneration cycles, with only a minor decrease in adsorption capacity after multiple uses x-mol.netresearchgate.net.
Table 4.1.3: Sulfate Adsorption Capacity of Zirconium-Modified Zeolites
| Adsorbent | Sulfate Adsorption Capacity (mg/g) | Conditions | Reference |
| ZrO(OH)₂/Y-Zeolite | 284.22 | SO₄²⁻ concentration: 10 g/L, pH: 1.5, Temperature: 25 °C | x-mol.netresearchgate.net |
Mechanisms of Adsorption and Interaction
Understanding the underlying mechanisms is crucial for optimizing the performance of zirconium-based materials in adsorption and separation processes.
Ion-Exchange Mechanisms on Zirconium-Based Adsorbents
A prevalent mechanism for the adsorption of anions, such as fluoride and sulfate, onto zirconium-based materials involves ion exchange. For fluoride removal by hydrous zirconium oxide, it is proposed that fluoride ions (F⁻) substitute for hydroxyl groups (-OH) present on the surface of the zirconium oxide, a process confirmed by FTIR analysis showing a decrease in Zr-OH vibrational peaks after fluoride adsorption rsc.orgsrce.hrrsc.org. Similarly, sulfate adsorption onto zirconium-modified zeolites, like ZrO(OH)₂/Y-zeolite, proceeds via an ion-exchange mechanism where sulfate ions (SO₄²⁻) are exchanged with surface hydroxyl groups x-mol.netresearchgate.net. In some complex zirconium-containing materials, ion exchange involving interlayer sulfate ions also contributes to the adsorption of other species mdpi.com. This ion-exchange process is a fundamental interaction that underpins the selectivity and capacity of these materials for specific anions.
Computational Modeling of Adsorption Interactions (e.g., DFT Studies)
Computational modeling, particularly Density Functional Theory (DFT) studies, offers valuable insights into the atomic-level interactions governing adsorption processes on zirconium-based materials. DFT calculations have been employed to elucidate the energetic favorability of ion-exchange reactions. For instance, DFT studies have indicated that the ion exchange of fluoride with sulfate on zirconium-alginate composites is energetically more favorable than the exchange of fluoride with hydroxyl groups rhhz.net. While many DFT studies focus on zirconium oxides or metal-organic frameworks (MOFs) containing zirconium, these investigations provide a fundamental understanding of how zirconium centers interact with various molecules and ions, including the formation of surface species and the binding energies involved mpg.deacs.orgmdpi.comrsc.org. Such theoretical approaches are instrumental in designing and refining new materials for targeted adsorption and separation applications.
Compound List:
this compound
Hydrous zirconium oxide
Y-zeolite
ZrO(OH)₂/Y-zeolite
Rare earth solutions
Fluoride (F⁻)
Cerium (Ce⁴⁺)
Zirconium (Zr⁴⁺)
Hafnium (Hf⁴⁺)
Sulfate (SO₄²⁻)
Hydroxyl groups (-OH)
Alginate
Trioctylamine (TOA)
Bis(2-ethylhexyl)-1-(2-ethylhexylamino)propylphosphonate (BEAP)
Nickel-aluminum hydroxides
Nickel-aluminum-zirconium hydroxides
Arsenic (As(III), As(V))
Sulfuryl fluoride (SO₂F₂)
Sulfur oxyfluoride (SOF₂)
Carbon disulfide (CS₂)
Tetrafluoromethane (CF₄)
Sulfur hexafluoride (SF₆)
Performance Optimization in Adsorption and Separation Systems
Effect of Solution Parameters (e.g., pH, Concentration, Contact Time) on Adsorption Efficiency
The performance of zirconium-based adsorbents is highly sensitive to solution parameters such as pH, initial adsorbate concentration, and contact time.
pH: The pH of the solution plays a critical role in determining the surface charge of the adsorbent and the speciation of the adsorbate, thereby influencing adsorption efficiency. For instance, zirconium oxide-modified biochar (ZrBC) exhibits optimal sulfate adsorption under acidic conditions researchgate.net. Similarly, ZrO(OH)₂/Y-zeolite shows maximum sulfate adsorption capacity at a pH of 1.5 researchgate.net. Hydrous zirconium oxides and related materials like ZrO₂/AC have demonstrated effective fluoride and arsenite removal across a broad pH range, with optimal performance often observed between pH 6.0 and 8.0 for arsenite removal eeer.orgmdpi.com. The specific optimal pH can vary depending on the nature of the adsorbent and the target pollutant.
Concentration: The initial concentration of the adsorbate in the solution directly impacts the adsorption capacity. Generally, as the initial concentration of the target substance increases, the adsorption capacity of zirconium-based materials also tends to increase, up to a saturation point where all available active sites on the adsorbent are occupied researchgate.netfrontiersin.org. For example, ZrO(OH)₂/Y-zeolite can achieve a saturated sulfate adsorption capacity of 284.22 mg/g when the sulfate concentration is 10 g/L researchgate.net. Similarly, ZrBC demonstrates a maximum sulfate adsorption capacity of 35.21 mg/g researchgate.net.
Contact Time: The duration for which the adsorbent is in contact with the solution is another key parameter affecting adsorption efficiency. Adsorption kinetics studies reveal that equilibrium is typically reached within a specific timeframe. For ZrBC, near-equilibrium sulfate adsorption is achieved in approximately 120 minutes researchgate.net. For other zirconium-based systems, equilibrium times can range from a few hours, depending on the material and the adsorbate researchgate.netnih.gov.
Table 1: Influence of Solution Parameters on Adsorption Performance of Zirconium-Based Adsorbents
| Parameter | Adsorbent Material / Target Pollutant | Optimal/Effective Condition | Adsorption Capacity / Efficiency | Reference |
| pH | ZrO(OH)₂/Y-zeolite / Sulfate | pH 1.5 | 284.22 mg/g | researchgate.net |
| pH | ZrBC / Sulfate | Acidic conditions | 35.21 mg/g (max) | researchgate.net |
| pH | ZrO₂/AC / Arsenite | pH 6.0–8.0 | High removal efficiency | eeer.orgmdpi.com |
| Concentration | ZrO(OH)₂/Y-zeolite / Sulfate | 10 g/L | 284.22 mg/g | researchgate.net |
| Concentration | ZrBC / Sulfate | N/A | 35.21 mg/g (max) | researchgate.net |
| Contact Time | ZrBC / Sulfate | ~120 min | Near equilibrium | researchgate.net |
| Contact Time | ZrO(OH)₂/Y-zeolite / Sulfate | 1-2 hours | Equilibrium | nih.gov |
Regeneration and Reusability of this compound-Based Adsorbents
The regeneration and reusability of adsorbents are critical factors for their economic viability and environmental sustainability. Zirconium-based materials have demonstrated promising potential in this regard.
Studies have shown that adsorbents derived from zirconium compounds can often be regenerated effectively using various chemical agents, such as alkaline solutions. For instance, ZrO(OH)₂/Y-zeolite exhibits good adsorption-regeneration circulation performance, with its adsorption capacity decreasing by only about 10% after five adsorption-regeneration cycles researchgate.net. Similarly, ZrO₂/AC, when regenerated using a combination of NaOH and HCl, showed only a slight decrease in adsorption efficiency, with losses of 3%, 4%, and 6% after the first, second, and third reuse cycles, respectively, while maintaining a stable structure eeer.org. A zirconium-encapsulated chitosan (B1678972) bead adsorbent demonstrated high phosphate (B84403) recovery (91.7%) using sodium hydroxide (B78521) as a regenerating agent iwaponline.com. Furthermore, TRPO/SiO₂-P, a zirconium-based material, maintained approximately 80% of its original adsorption performance after four adsorption-desorption cycles nih.gov. These findings highlight the robustness and reusability of zirconium-based adsorbents, making them attractive for continuous water treatment applications.
Table 2: Regeneration and Reusability of Zirconium-Based Adsorbents
| Adsorbent Material / Target Pollutant | Regeneration Agent | Number of Cycles | Retained Adsorption Capacity / Efficiency | Reference |
| ZrO(OH)₂/Y-zeolite / Sulfate | Not specified | 5 | ~90% (capacity retained) | researchgate.net |
| ZrO₂/AC / Arsenite | 0.5 M NaOH, 0.1 M HCl | 3 | <6% decrease in efficiency | eeer.org |
| Zirconium-encapsulated chitosan beads / Phosphate | NaOH | Not specified | 91.7% (recovery) | iwaponline.com |
| TRPO/SiO₂-P / Zirconium ions | Not specified | 4 | ~80% (original performance) | nih.gov |
V. Zirconium Sulfate in Advanced Materials Science and Engineering Applications
Novel Applications in Functional Materials
Zirconium sulfate (B86663) and related zirconium compounds are increasingly utilized in the functional finishing of textiles, imparting enhanced properties to fabrics. These applications leverage the unique chemical reactivity of zirconium to create more durable, vibrant, and safer textile products.
Zirconium sulfate serves a crucial dual role in textile manufacturing as both a crosslinking agent and a mordant. samaterials.com As a mordant, it is instrumental in dyeing processes, where it acts as a chemical bridge to fix dyes to fabric fibers. samaterials.comwordpress.com This action enhances the bond between the dye and the textile, resulting in improved colorfastness, making colors more vibrant and longer-lasting. samaterials.com The use of metallic salts as mordants is a well-established practice to overcome issues like a narrow shade range and poor color fastness in natural dyes. wordpress.com Zirconium compounds, such as zirconium oxychloride and zirconium chloride, have been successfully used as mordants for natural dyes like madder on wool, improving wash and light fastness. researchgate.netresearchgate.net
The mechanism involves the formation of a complex between the zirconium ion, the dye molecule, and the fiber. researchgate.net This can be achieved through various methods, including pre-mordanting (treating the fabric with the mordant before dyeing), simultaneous mordanting (applying the mordant and dye together), or post-mordanting (treating the dyed fabric with the mordant). wordpress.com
Table 1: Effects of Zirconium Compounds as Crosslinking Agents and Mordants in Textiles
| Property Enhanced | Function | Mechanism | Observed Outcome | Relevant Compounds |
| Colorfastness | Mordant | Forms a chemical complex between dye and fiber, fixing the dye. samaterials.comresearchgate.net | More vibrant, longer-lasting colors with improved wash and light fastness. samaterials.comresearchgate.net | This compound, Zirconium Oxychloride, Zirconium Chloride. samaterials.comresearchgate.netresearchgate.net |
| Dimensional Stability | Crosslinking Agent | Creates molecular bridges between polymer chains in the fabric. allhdi.com | Reduced shrinkage and stretching; improved fabric stability. allhdi.com | Zirconium Octoate. allhdi.com |
| Wrinkle Resistance | Crosslinking Agent | Reduces the movement of fibers within the fabric structure. allhdi.com | Smoother appearance and less creasing after washing. allhdi.com | Zirconium Octoate. allhdi.com |
| Durability | Crosslinking Agent | Strengthens the fabric's internal structure. | Increased tensile strength and resistance to abrasion. allhdi.com | Zirconium Octoate. allhdi.com |
| Fabric Handle | Finishing Agent | Modifies the surface properties of the fabric. | Can enhance fabric stiffness or smoothness for specialty textiles. samaterials.com In some cases, it can improve the handle by decreasing bending rigidity. orientjchem.org | This compound, Zirconium Chloride. samaterials.comorientjchem.org |
Beyond improving the aesthetic and mechanical properties of textiles, zirconium compounds are integral to the development of advanced functional fabrics with protective qualities, such as antimicrobial and fire-resistant properties. samaterials.comnih.gov
Antimicrobial Textiles:
Zirconium-based compounds are utilized in antimicrobial treatments to inhibit the growth of bacteria and fungi on fabrics. samaterials.com This is particularly beneficial for sportswear, healthcare textiles, and outdoor gear. samaterials.com Research has shown that zirconium(IV) complexes can be used to bind antibiotics, such as chloramphenicol (B1208) and tetracycline (B611298) hydrochloride, to cellulose (B213188) fabrics. koreascience.kr This method imparts a high degree of antimicrobial activity that is durable against laundering, functioning through a controlled-release mechanism. koreascience.krscite.ai
In other approaches, zirconium complexes with agents like pyrithione (B72027) have been applied to cotton, demonstrating excellent and durable bacteriostatic and antifungal activity after numerous washes. scite.ai Furthermore, zirconium oxide (zirconia) nanoparticles have shown significant antimicrobial activity against a range of bacterial and fungal species. researchgate.netnih.gov These nanoparticles can be synthesized in situ and deposited onto cotton gauze, providing effective antimicrobial properties. researchgate.net Zirconium-based metal-organic frameworks (MOFs) have also been developed as reusable carriers for peroxide-based antibacterial agents on textiles, offering a robust and regenerable method for deactivating pathogens. osti.gov
Fire-Resistant Textiles:
Zirconium compounds are key components in fire-resistant treatments for textiles, enhancing safety for applications like protective clothing and upholstery. samaterials.com The "Zirpro" process, developed for wool, is a well-known flame retardant treatment that utilizes the reaction of zirconium salts with the wool fiber under acidic conditions. researchgate.netfibre2fashion.com This treatment results in the deposition of the flame retardant inside the fiber, having a negligible effect on the fabric's handle while significantly improving its fire resistance. fibre2fashion.com
Studies using zirconium oxychloride and zirconium chloride on wool have demonstrated increased thermal stability, higher residual mass after burning, and an improved Limiting Oxygen Index (LOI), which is a measure of flame retardancy. orientjchem.orgresearchgate.net The mechanism involves the zirconium salt acting as a heat insulator and promoting char formation, which limits the release of flammable gasses. orientjchem.org Zirconium compounds can be used in conjunction with various acids, such as citric acid and hydrochloric acid, to optimize the flame-retardant properties. researchgate.net In some cases, fabrics made directly from zirconia fibers are used for extreme high-temperature applications, as they can withstand operating temperatures up to 2200°C. final-materials.com
Table 2: Research Findings on Antimicrobial Textiles Treated with Zirconium Compounds
| Zirconium Compound/Complex | Textile Substrate | Target Microbe(s) | Key Finding |
| Zr(IV) complex with Chloramphenicol | Cellulose Fabric | Klebsiella pneumoniae | Showed a zone of inhibition after twenty launderings, indicating controlled release and wash durability. koreascience.kr |
| Zr(IV) complex with Pyrithione | Cotton Fabric | Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes | Retained excellent bacteriostatic activity after fifty launderings and excellent antifungal activity after twenty launderings. scite.ai |
| Zirconium Oxide (ZrO₂) Nanoparticles | Cotton Gauze | Gram-positive & Gram-negative bacteria, Candida albicans | Showed remarkable antimicrobial activity and were effective against various bacterial and fungal pathogens. researchgate.netnih.gov |
| Zirconium-based Metal-Organic Frameworks (Zr-MOFs) | PET Fabric | E. coli, S. aureus | Composites demonstrated potent, broad-spectrum, and reusable biocidal activity. osti.gov |
Table 3: Research Findings on Fire-Resistant Textiles Treated with Zirconium Compounds
| Zirconium Compound | Textile Substrate | Test Method/Metric | Key Finding |
| Zirconium Salts (Zirpro process) | Wool | General Flammability Requirements | Durable flame retardant treatment that minimally affects fabric handle. researchgate.netfibre2fashion.com |
| Zirconium Oxychloride (ZrOCl₂) with Citric Acid | Wool | Thermal Analysis, LOI, Vertical Flame Test | Increased decomposition temperature, residual mass, and LOI. researchgate.net |
| Zirconium Chloride (ZrCl₄) with Madder Dye | Wool | Horizontal Flammability Test (HFT), LOI | Decreased flammability of mordanted samples due to the heat insulation effect of zirconium salt particles. orientjchem.org |
| Zirconia (ZrO₂) Fibers | N/A (Pure Fiber) | Temperature Resistance | Extremely high thermal resistance, withstanding operating temperatures up to 2200°C. final-materials.com |
Vi. Advanced Analytical and Characterization Methodologies for Zirconium Sulfate Materials
Spectroscopic Techniques for Chemical and Electronic Structure Elucidation
Spectroscopic methods are indispensable for probing the chemical bonds, functional groups, and electronic states within zirconium sulfate (B86663) materials. These techniques offer high sensitivity and specificity, allowing for detailed analysis of molecular and electronic structures.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the analyzed material. For zirconium sulfate, XPS is crucial for determining the oxidation states of zirconium and sulfur, as well as identifying the presence and bonding environment of sulfate groups on the material's surface.
The Zr 3d spectrum typically reveals characteristic peaks for zirconium, with binding energies indicative of its oxidation state. In this compound, Zr(IV) is expected, usually observed as a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ core levels. The presence of sulfate groups often leads to a slight shift in these binding energies due to the electron-withdrawing nature of the sulfate anion, affecting the electronic environment of the zirconium atoms. The O 1s spectrum can provide information about different oxygen species, including those in the sulfate groups and in Zr-O bonds. The S 2p spectrum is particularly important for confirming the presence of sulfur and its oxidation state, typically appearing as S 2p₃/₂ and S 2p₁/₂ peaks characteristic of S⁶⁺ in sulfate ions.
Table 6.1.1: Characteristic XPS Binding Energies for this compound Materials
| Element | Core Level | Binding Energy (eV) | Assignment/Interpretation | Reference |
| Zr | 3d₅/₂ | ~182.0 – 182.4 | Zr(IV) in sulfate/oxide lattice | researchgate.net, researchgate.net |
| Zr | 3d₃/₂ | ~184.5 – 184.8 | Zr(IV) in sulfate/oxide lattice | researchgate.net, researchgate.net |
| S | 2p₃/₂ | ~169.0 | S⁶⁺ in sulfate groups | researchgate.net |
| S | 2p₁/₂ | ~170.0 | S⁶⁺ in sulfate groups | researchgate.net |
| O | 1s | ~530.5 – 531.0 | Oxygen in Zr-O bonds (zirconia lattice) | researchgate.net |
| O | 1s | ~532.2 | Oxygen in sulfate groups | researchgate.net |
Note: Binding energies can vary slightly depending on the specific sample preparation and instrument calibration.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Groups and Coordination Environments
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and the coordination environment of atoms within a material. For this compound, these techniques are vital for identifying the presence and nature of sulfate species and their interaction with the zirconium centers.
In FTIR and Raman spectra, sulfate groups exhibit characteristic stretching vibrations. Typically, the S-O stretching modes appear in the regions of 900-1114 cm⁻¹ (S-O) and 1250-1400 cm⁻¹ (S--O or S=O). The precise positions and splitting patterns of these bands can offer insights into the coordination mode of the sulfate anion (e.g., monodentate, bidentate, or tridentate) with the zirconium ions. For instance, tridentate coordination of sulfate groups on zirconia surfaces has been suggested by specific band shifts and isotopic exchange experiments in FTIR studies mdpi.com. Raman spectroscopy can also detect these sulfate vibrations, with symmetric S-O stretching modes being particularly informative acs.org. Additionally, the presence of hydroxyl (-OH) groups, often found on the surface of zirconium oxides or in hydrated sulfates, can be identified through characteristic stretching vibrations in the 3200-3600 cm⁻¹ range in FTIR spectra researchgate.net.
Table 6.1.2: Characteristic FTIR and Raman Vibrational Frequencies for this compound Materials
| Technique | Frequency (cm⁻¹) | Assignment/Interpretation | Reference |
| FTIR | ~3200-3600 | Stretching vibration of -OH groups | researchgate.net |
| FTIR | ~900-1114 | S-O stretching vibrations of sulfate groups | researchgate.net |
| FTIR | ~1250-1400 | S--O or S=O stretching vibrations of sulfate groups | researchgate.net |
| FTIR | ~1395 | Isolated S=O stretching modes, potentially indicating tridentate sulfate coordination | mdpi.com |
| Raman | ~1020, 1135, 1240 | Sulfate group vibrations | mdpi.com |
| Raman | ~460, 600, 700 | Zr-O lattice vibrations, Zr-O-H vibrations (tetragonal and monoclinic zirconia phases) | researchgate.net |
| Raman | ~950, 990, 1080 | Symmetric S-O stretch mode of SO₄²⁻ groups | acs.org |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a material, typically involving the excitation of electrons from lower energy levels to higher energy levels upon absorption of UV or visible light. For this compound materials, UV-Vis spectroscopy can provide information about the electronic band structure, including band gap energies and the presence of defects or specific electronic states.
The absorption spectra of this compound materials often exhibit broad absorption bands in the UV region, which are characteristic of electronic transitions within the zirconium oxide framework or associated with sulfate species. For example, in sulfated zirconia, absorption bands around 200-300 nm are commonly observed and can be related to intrinsic electronic transitions of ZrO₂ or influenced by the presence of sulfate groups and surface defects nih.govresearchgate.net. Changes in the position and intensity of these absorption bands can correlate with modifications in the material's electronic structure, such as altered band gaps or the formation of new electronic states due to sulfation or other surface modifications nih.govtandfonline.com.
Table 6.1.3: Characteristic UV-Vis Absorption Maxima for Zirconium-Containing Materials
| Material/Conditions | Absorption Maxima (nm) | Assignment/Interpretation | Reference |
| ZrO₂ (acidic conditions) | ~200 | Intrinsic electronic transitions of ZrO₂; maximum band gap energy | nih.gov |
| ZrO₂ (neutral conditions) | ~250-300 | Intrinsic electronic transitions of ZrO₂ | nih.gov |
| Zr-doped Ceria (0.5 mol% Zr) | ~290 | Charge-transfer transition from O²⁻ to Ce⁴⁺, influenced by Zr doping | tandfonline.com |
| Zr-doped Ceria (1 mol% Zr) | ~288 | Charge-transfer transition from O²⁻ to Ce⁴⁺, influenced by Zr doping | tandfonline.com |
| Zr-doped Ceria (2 mol% Zr) | ~288 | Charge-transfer transition from O²⁻ to Ce⁴⁺, influenced by Zr doping | tandfonline.com |
| Sulfated Zirconia (general) | ~285 | Cationic species, potentially cyclopentyl cation in catalytic reactions | researchgate.net |
| Sulfated Zirconia (general) | ~323 | Dicyclopentyl cation (observed in specific catalytic reactions) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ⁹¹Zr NMR, is a powerful tool for probing the local coordination environment and symmetry around zirconium atoms in solid materials. This technique is highly sensitive to subtle changes in the electronic and structural environment of the nucleus.
For zirconium-based materials, ⁹¹Zr NMR spectra provide parameters such as the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ). The CQ and ηQ values are particularly sensitive to the symmetry of the electric field gradient at the nucleus, which is directly influenced by the local coordination geometry, bond lengths, and the presence of defects or coordinating ligands. Studies on zirconium-containing metal-organic frameworks (MOFs) and other zirconium compounds have demonstrated that ⁹¹Zr NMR can distinguish between different coordination numbers and geometries of zirconium centers, as well as the effects of linker defects or the presence of adsorbed species like water or sulfate ions iastate.edursc.orgacs.org. The correlation of experimental NMR data with theoretical calculations (e.g., Density Functional Theory - DFT) further enhances the interpretation of local structural features iastate.edu.
Table 6.1.4: Representative ⁹¹Zr NMR Parameters and Their Interpretation
| Material/Context | CQ (MHz) | ηQ | δiso (ppm) | Interpretation | Reference |
| DFT Calculation (Zr-OH- bond) | ~30.7 | ~0.73 | N/A | Indicates ≤ C₂ site symmetry due to Zr-OH- bond length (2.265 Å) vs. Zr-O₂- length (2.066 Å). | iastate.edu |
| UiO-66_Ac30 (as-made) | ~31.5(3) | ~0.85 | ~100(50) | High ηQ suggests lower axial symmetry due to guest water molecules in pores. | rsc.org |
| Layered Zirconium Phosphates (general) | Varies | Varies | Varies | Sensitive to distortion in ZrO₆ polyhedron and geometry of Zr(OP)₆ units; CQ correlates with angular distortion parameters and Zr-P distances. | acs.org |
| Zirconium-based MOFs (general) | Varies | Varies | Varies | Probes local environments, sensitive to guest molecules, linker substitution, and post-synthetic treatments. | iastate.edu, rsc.org |
Diffraction and Microscopic Techniques for Structural and Morphological Characterization
Diffraction and microscopic techniques are essential for determining the crystalline structure, phase composition, and morphology of this compound materials. These methods provide direct evidence of the atomic arrangement and physical form of the material.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases in a material and determining its degree of crystallinity. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, one can determine the spacing between atomic planes (d-spacing) and thus identify the specific crystalline phases present.
For this compound and related materials like sulfated zirconia, XRD is used to identify the crystallographic phases, such as tetragonal (t-ZrO₂) or monoclinic (m-ZrO₂) zirconia, which are common supports or components. The presence of sulfate groups can influence the phase stability, sometimes stabilizing the tetragonal phase at higher temperatures or altering phase transition temperatures researchgate.netresearchgate.netresearchgate.net. XRD can also provide information about crystallite size through peak broadening analysis, often using methods like the Scherrer equation or variance method mdpi.comresearchgate.net. The identification of specific this compound hydrates or other crystalline forms can also be achieved by comparing the observed diffraction patterns with databases like the Joint Committee on Powder Diffraction Standards (JCPDS) researchgate.netrms-foundation.ch.
Table 6.2.1: Characteristic XRD Data for Zirconium Oxide Phases
| Phase | Space Group | d-spacing (Å) (examples) | Miller Indices (hkl) (examples) | Reference |
| Tetragonal ZrO₂ | P4₂/nmc (137) | ~3.597, ~2.595, ~2.125 | (101), (112), (200) | mdpi.com, researchgate.net |
| Monoclinic ZrO₂ | P2₁/c (10) | ~5.15, ~3.15, ~2.87 | (111), (002), (200) | nih.gov |
| Zirconium Silicate | JCPDS 06-0266 | Varies | Varies | researchgate.net |
Note: d-spacing values are approximate and can vary based on crystallographic plane and lattice parameters.
Vii. Theoretical and Computational Investigations of Zirconium Sulfate Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the intricacies of zirconium sulfate (B86663) chemistry. These calculations allow for a detailed exploration of the electronic properties and reaction pathways that dictate the material's function.
Density Functional Theory (DFT) is a primary computational method used to investigate the structural and electronic properties of zirconium sulfate and its catalytically active form, sulfated zirconia. mdpi.comdntb.gov.uaduke.edu DFT studies have successfully modeled the geometric and electronic structures of various zirconium(IV) sulfate complexes in aqueous solutions. dnu.dp.ua These calculations detail interatomic distances, torsion angles, and valence angles, providing a fundamental understanding of how these complexes behave under the influence of an aqueous environment and the mutual influence of surrounding ligands. dnu.dp.ua
For sulfated zirconia (SZ), DFT calculations have been employed to study the adsorption of sulfate precursors like H₂SO₄ or SO₃ onto zirconia surfaces, typically the tetragonal (101) facet. acs.orgresearchgate.netacs.org These studies examine different surface loadings and evaluate the relative stability of various potential surface species, including monosulfates and pyrosulfates ([S₂O₇]²⁻). researchgate.netacs.org Investigations into the dissociative adsorption of H₂SO₄ molecules on tetragonal ZrO₂ have shown that a tridentate SO₄²⁻ species represents the most stable structure at certain coverages. acs.org The bonding in these systems is crucial; the interaction between sulfate groups and the zirconia support is understood to hinder the phase transition of ZrO₂ from amorphous to tetragonal. researchgate.netresearchgate.net DFT can also be used to model the properties of the base zirconia material; for cubic ZrO₂, the lattice constant has been calculated at 5.107 Å and the Zr-O bond length at 2.21 Å. mdpi.comdntb.gov.ua
| System/Complex | Property | Calculated Value | Reference |
|---|---|---|---|
| Cubic ZrO₂ | Lattice Constant | 5.107 Å | mdpi.comdntb.gov.ua |
| Cubic ZrO₂ | Zr-O Bond Length | 2.21 Å | mdpi.comdntb.gov.ua |
| Cubic ZrO₂ | Bandgap Width | 5.1722 eV | mdpi.comdntb.gov.ua |
| [ZrO(SO₄)₂(H₂O)]²⁻ | Stability Ranking | Considered less stable than other methanesulfonate (B1217627) and sulfate complexes studied | dnu.dp.ua |
| [ZrO(SO₄)₂]²⁻ | Stability Ranking | Considered the least stable among the studied complexes | dnu.dp.ua |
| t-ZrO₂ (101) with H₂SO₄ | Most Stable Adsorbed Species | Tridentate SO₄²⁻ | acs.org |
A significant focus of computational work on sulfated zirconia is the characterization of its acidic properties, which are central to its catalytic activity. DFT calculations confirm that sulfation significantly enhances both the Brønsted and Lewis acidity of zirconia. acs.orgucl.ac.uk The Lewis acidity arises from coordinatively unsaturated Zr⁴⁺ centers, and this acidity is strengthened by the electron-withdrawing effect of the neighboring sulfate groups. scirp.org Brønsted acid sites are understood to originate from the interaction of water molecules with Zr⁴⁺, where the electron deficiency of the zirconium ion increases the delocalization of hydrogen from the water, thereby increasing the Brønsted acid strength. mdpi.com
Computational models simulate the adsorption of probe molecules, such as pyridine (B92270), to identify and quantify the acid sites. scirp.orgmdpi.com The adsorption of pyridine on Brønsted sites forms pyridinium (B92312) ions, while its adsorption on Lewis sites results in coordinately bonded species, each with characteristic vibrational frequencies that can be calculated and compared with experimental infrared spectra. scirp.org Adsorption energy calculations are also critical. For instance, DFT simulations have been used to determine the binding energies of SO₂ on various zirconium-based metal-organic frameworks (MOFs), with values ranging from -40 to -50 kJ·mol⁻¹. acs.org These calculations help in understanding the strength of interaction between adsorbates and the catalyst surface, which is a key factor in catalytic performance. acs.orgacs.org
Quantum chemical calculations are instrumental in elucidating reaction mechanisms and predicting the associated energy barriers. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, offering insights into reaction kinetics and selectivity. researchgate.netmdpi.comchemrxiv.org
For sulfated zirconia, DFT has been used to investigate the formation of dimeric pyrosulfate species, a process found to be endothermic with high energy barriers between 60.0 and 70.0 kcal mol⁻¹, suggesting it is only likely to occur under specific conditions like high sulfate coverage and high temperatures. ucl.ac.uk In the context of alkane isomerization, a key application of sulfated zirconia, computational studies have proposed reaction mechanisms involving numerous elementary steps. mdpi.com For example, in the hydroisomerization of n-heptane, a mechanism involving 23 distinct reactions was designed based on computational and experimental results. mdpi.com The apparent activation energies for different reaction types, such as hydroisomerization and hydrocracking, can be calculated to understand which pathways are favored under reaction conditions. mdpi.com These predictive capabilities allow for the a priori assessment of a catalyst's potential before its synthesis and testing. researchgate.netchemrxiv.org
| System | Process | Calculated Energy | Reference |
|---|---|---|---|
| Sulfated Zirconia | Pyrosulfate (S₂O₇²⁻) formation | 60.0 - 70.0 kcal mol⁻¹ (Energy Barrier) | ucl.ac.uk |
| 0.5% Pt/SZrO₂ | n-heptane hydroisomerization | Hydroisomerization < Hydrogenation/Dehydrogenation < Hydrocracking (Order of Apparent Activation Energy) | mdpi.com |
| Zr-Fum MOF | SO₂ Adsorption | -40 to -50 kJ·mol⁻¹ (Adsorption Energy) | acs.org |
| Al-Fum MOF | SO₂ Adsorption | -40 to -50 kJ·mol⁻¹ (Adsorption Energy) | acs.org |
| NH₂-MIL-53(Al) MOF | SO₂ Adsorption | > -50 kJ·mol⁻¹ (Adsorption Energy) | acs.org |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that occur on catalyst surfaces. researchgate.net By solving Newton's equations of motion for a system of atoms, MD can simulate material properties like structural evolution and the movement of molecules over time. researchgate.netresearchgate.net
MD simulations, particularly when powered by machine learning potentials (MLPs) trained on DFT data, are capable of exploring the diffusion of adsorbates on catalyst surfaces over timescales inaccessible to standard DFT. escholarship.org These simulations can track the trajectories of surface-bound intermediates, revealing diffusion pathways and calculating diffusion coefficients. escholarship.org For instance, studies on model surfaces have shown that atomic adsorbates like C, H, and O tend to remain localized at specific high-coordination sites, whereas molecular fragments such as methyl and hydroxyl groups may diffuse more freely across the surface. escholarship.org Ab initio MD has also been used to simulate proton migration on hydrated zirconia surfaces, a key process in Brønsted acid catalysis. acs.org This type of simulation is crucial for understanding how reactants and intermediates move across the catalyst surface, find active sites, and ultimately form products.
Computational Design and Prediction of Material Performance
The ultimate goal of many computational studies is to move from understanding existing materials to designing new ones with enhanced properties. medium.comresearchgate.netrsc.org Computational materials design integrates modeling of process-structure-property relationships to develop novel materials tailored for specific applications. researchgate.net This involves using computational tools to model material behavior at the atomic level, which can accelerate the development of new materials and reduce the need for extensive experimental work. medium.com
By using quantum chemistry and other modeling techniques, researchers can predict the performance of a hypothetical material before it is ever synthesized. medium.compurdue.edu For example, genetic algorithms combined with DFT have been used to predict the crystal structure of novel mixed-oxide materials like CuZrO₃, which is a necessary first step to understanding its potential catalytic properties. aiche.org Theoretical models can predict how modifications, such as changing the composition or structure, will affect a material's stability and catalytic activity. purdue.eduresearchgate.net This predictive power enables a more rational, targeted approach to materials discovery, moving beyond trial-and-error experimentation toward the in silico design of high-performance catalysts. rsc.org
Rational Design of this compound-Based Catalysts and Adsorbents
The rational design of this compound-based materials for catalytic and adsorptive applications leverages a deep understanding of their structure-property relationships, often elucidated through a synergy of theoretical modeling and empirical research. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting how modifications at the molecular level can translate into enhanced performance, guiding the synthesis of more efficient and robust catalysts and adsorbents. acs.orgelsevierpure.com
Catalyst Design:
The catalytic prowess of sulfated zirconia (SZ) is primarily attributed to its strong acidic properties, which can be meticulously tuned. acs.orgmdpi.com The goal of rational design is to control the nature, strength, and density of these acid sites—both Brønsted and Lewis types—to optimize activity and selectivity for specific chemical transformations such as hydrocarbon isomerization, esterification, and dehydration reactions. researchgate.netmdpi.com
Experimental design strategies often focus on manipulating synthesis parameters to achieve the desired surface structure predicted by theoretical models. Key variables include:
Sulfating Agent: The choice of sulfating agent significantly impacts catalyst properties. For instance, using chlorosulfuric acid instead of sulfuric acid for sulfation has been shown to produce catalysts with higher sulfur content, larger pores, and stronger acid sites, resulting in a five-fold increase in reaction rates for fatty acid esterification. rsc.org
Precursor and Loading: The addition of this compound to a zirconium hydroxide (B78521) precursor can increase the specific surface area and total acidity. researchgate.net Studies show that catalytic activity for reactions like 2-propanol dehydration and cumene (B47948) dealkylation correlates directly with the acidity, which increases with this compound content up to a certain threshold (e.g., 10 wt%). researchgate.net
Calcination Conditions: Thermal treatment is critical. The temperature of calcination affects the crystalline phase of the zirconia support (tetragonal vs. monoclinic) and the stability of the sulfate groups. acs.orgresearchgate.net The tetragonal phase is generally associated with higher catalytic activity. mdpi.commdpi.com
Promoter Addition: To enhance performance and mitigate rapid deactivation, transition metals such as Platinum (Pt) are often added. mdpi.com DFT calculations and experimental results show that Pt can increase the acidity of sulfated zirconia. The metal sites facilitate the splitting of hydrogen molecules, which then spill over to the sulfated support, increasing the concentration of Brønsted acid sites (H+) that are crucial for reactions like n-alkane isomerization. mdpi.com
The following table summarizes key research findings in the rational design of this compound-based catalysts.
Interactive Data Table: Rational Design Strategies for this compound-Based Catalysts
| Design Strategy | Modification Detail | Key Research Finding | Target Application | Reference |
|---|---|---|---|---|
| Control of Sulfur Loading | Wet impregnation of Zr(OH)₄ with varying (NH₄)₂SO₄ concentrations. | Low S-loading (<1.7 wt%) forms isolated tridentate sulfates (Brønsted sites). Intermediate loading (1.7-3.1 wt%) forms superacidic bisulfate-like species. | Acid catalysis | mdpi.com |
| Choice of Sulfating Agent | Comparison of H₂SO₄ vs. chlorosulfuric acid for sulfation. | Chlorosulfuric acid leads to higher sulfur content, larger pores, stronger acid sites, and ~5x higher catalytic activity. | Fatty acid esterification | rsc.org |
| Precursor Modification | Impregnation of Zr(OH)₄ with aqueous Zr(SO₄)₂ solution. | Increased specific surface area and acidity proportional to Zr(SO₄)₂ content up to 10 wt%, enhancing catalytic activity. | 2-propanol dehydration, cumene dealkylation | researchgate.net |
| Metal Promotion | Addition of Platinum (Pt) to sulfated zirconia. | Pt sites split H₂ which spills over to the support, increasing Brønsted acidity and enhancing isomerization activity and stability. | n-Heptane hydroisomerization | mdpi.com |
| Computational Modeling (DFT) | Theoretical study of sulfate group adsorption on t-ZrO₂ surfaces. | Identified preferential bidentate and tridentate coordination of sulfate groups, providing a molecular-level understanding of surface species. | Acid catalysis | acs.org |
Adsorbent Design:
The principles of rational design are also applied to create this compound-based adsorbents for environmental remediation and separation processes. The focus here is on tailoring surface chemistry and porous architecture to achieve high selectivity and capacity for specific adsorbates. frontiersin.orgnih.gov
Zirconium-based materials are attractive adsorbents due to their affinity for various anions like phosphate (B84403), fluoride (B91410), and arsenic. frontiersin.orgnih.gov Zirconium hydrogen sulfate, with a molecular formula identified as Zr₂(OH)₆SO₄·3H₂O, has been synthesized as a nano-sized adsorbent. frontiersin.org These nanoparticles, prepared via a coprecipitation method, exhibit an irregular, non-crystalline shape and have demonstrated high adsorption capacities for arsenic and fluoride, with the primary mechanism being ion exchange between the target anion and the sulfate groups on the adsorbent surface. frontiersin.org
Computational design is increasingly used to develop novel adsorbent structures, particularly in the realm of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net While many studies focus on zirconium-based MOFs with carboxylate linkers, the principles are applicable to incorporating sulfate functionalities. For example, a defective Zr-based MOF (MOF-808) was created using a sulfonate-containing linker, which significantly enhanced its selective adsorption of anionic dyes compared to the original, non-sulfonated MOF. nih.gov The Langmuir adsorption model best described the interaction, suggesting a uniform surface with monolayer adsorption. nih.gov
DFT calculations have also been employed to understand the selective adsorption of ions from sulfate-containing media. A study on a functionalized resin for separating zirconium and hafnium in a sulfuric acid solution used DFT to show that the two oxygen atoms of the phosphinic acid groups on the resin interact with the metal ions. nih.gov The calculations revealed that hafnium had a lower adsorption energy than zirconium, explaining the experimentally observed selectivity. nih.gov
The table below details research findings related to the design of this compound and related adsorbents.
Interactive Data Table: Rational Design of Zirconium-Based Adsorbents in Sulfate Systems
| Adsorbent Type | Design/Synthesis Method | Key Research Finding | Target Adsorbate | Reference |
|---|---|---|---|---|
| Zirconium Hydrogen Sulfate Nanoparticles | Coprecipitation of zirconium oxychloride and sulfuric acid. | Nano-sized (60-90 nm) irregular particles with high efficiency for anion removal via ion exchange with sulfate groups. | Arsenic, Fluoride | frontiersin.org |
| Defective Zr-MOF (MOF-808-S) | Using a sulfonate-containing linker (H₂BTC-SO₃Na) as a defect inducer. | Introduction of sulfonate groups improved uptake of anionic dyes by 66-74% compared to the pristine MOF. | Anionic dyes (Quinacrine Yellow, Sunset Yellow) | nih.gov |
| Functionalized Merrifield Resin | Grafting with (2-methylpropyl)(2,4,4-trimethylpentyl)phosphinic acid. | DFT calculations showed lower adsorption energy for Hf than Zr in sulfate media, explaining the selective separation. | Hafnium(Hf) from Zirconium(Zr) | nih.gov |
| Zirconium Oxide-Loaded GAC | Modification of granular activated carbon (GAC) with zirconium oxides. | Resulting material (Zr-GAC) showed a maximum sulfate adsorption capacity of 70.14 mg/g, significantly higher than raw GAC (8.9 mg/g). | Sulfate ions | cqu.edu.cn |
| Zirconium-Based MOF (MFM-601) | Postsynthetic removal of a linker from a parent MOF (MFM-600). | Achieved a record-high SO₂ adsorption capacity of 12.3 mmol g⁻¹ at 298 K and 1.0 bar. | Sulfur Dioxide (SO₂) | acs.org |
Viii. Future Perspectives and Emerging Research Directions for Zirconium Sulfate
Integration with Artificial Intelligence and Machine Learning for Materials Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing materials science by accelerating the discovery, design, and optimization of new materials. For zirconium sulfate (B86663), AI/ML holds significant potential in several key areas. Machine learning models are already being employed to predict the properties of zirconium-based materials, such as the effects of porosity on corrosion resistance in zirconium alloys azonano.com and the mechanical and electrical properties of copper-zirconium alloys mdpi.com. Furthermore, AI is being utilized to model phase transformations in zirconium researchgate.netmaterialsdesign.comoaepublish.com and to enhance the understanding of complex material behaviors.
Future research can harness AI/ML to:
Optimize Synthesis Pathways: Develop predictive models to identify optimal synthesis conditions for zirconium sulfate, potentially leading to higher yields, improved purity, and reduced energy consumption.
Predict Material Performance: Create algorithms to forecast the performance of novel this compound-based materials in specific applications, such as catalysis or advanced ceramics, based on their structural and chemical properties.
Accelerate Discovery of New Applications: Screen vast datasets to identify previously unrecognized applications for this compound by correlating its properties with desired functionalities in emerging technologies.
Design Novel this compound Composites: Utilize AI-driven design tools to engineer composite materials incorporating this compound with tailored properties for specific advanced applications.
Sustainable Synthesis and Green Chemistry Approaches for this compound Production
The increasing global emphasis on environmental sustainability necessitates the development of greener and more resource-efficient methods for chemical production. While this compound is a precursor for synthesizing zirconium-based Metal-Organic Frameworks (MOFs) using environmentally friendly approaches sci-hub.sersc.orgprofmof.com, research into the direct sustainable synthesis of this compound itself is an emerging area. Current synthesis typically involves reacting zirconium oxides or hydroxides with sulfuric acid nih.govnanorh.comwikipedia.org.
Future research directions in sustainable synthesis include:
Process Optimization: Refining existing synthesis routes to minimize waste generation, reduce energy input, and utilize less hazardous reagents or solvents. Companies are already investing in programs to improve manufacturing processes and minimize environmental impact datastringconsulting.com.
Alternative Precursors: Investigating the use of more abundant or recycled zirconium-containing materials as precursors for this compound production.
Catalytic Synthesis: Exploring catalytic methods that could enable milder reaction conditions and improve the efficiency of this compound formation.
Circular Economy Integration: Developing methods to recover and recycle this compound from waste streams or end-of-life products, aligning with circular economy principles.
Development of Novel this compound-Based Materials for Emerging Technologies
This compound's unique properties—including its solubility, Lewis acidity, and ability to form stable complexes—make it a promising candidate for integration into a variety of emerging technologies.
Water Treatment: this compound is recognized for its effectiveness as a coagulant and flocculant in water purification, efficiently removing contaminants like phosphates and heavy metals nanorh.comdatastringconsulting.comxingluchemical.comjustdial.com. Research is ongoing to develop advanced zirconium-based adsorbents for enhanced removal of specific pollutants. For instance, zirconium-based adsorbents, including those incorporating zirconium hydrogen sulfate, have demonstrated significant capacities for removing arsenic and fluoride (B91410) from water frontiersin.org.
| Application Area | Contaminant | Adsorption Capacity (mg/g) | Notes |
| Water Treatment | Arsenic | 256.4 | High capacity for arsenic removal, optimal pH 2.5–3.5 frontiersin.org |
| Water Treatment | Fluoride | 78.6 | Effective for fluoride removal, mechanism involves ion exchange frontiersin.org |
Catalysis: this compound serves as a precursor for sulfated zirconia, a highly effective solid acid catalyst used in numerous industrial processes, including hydrocarbon isomerization, cracking, and esterification mdpi.commdpi.comacs.org. Future research aims to enhance the stability and activity of these catalysts, potentially through novel synthesis methods or composite material design, and to explore this compound's direct catalytic applications in organic synthesis china-sasa.comrsc.org.
Aerospace and Advanced Ceramics: this compound is utilized in the aerospace industry for creating corrosion-resistant coatings and high-performance ceramics, valued for their strength, hardness, and thermal stability china-sasa.com. Its conversion to zirconium oxide (ZrO₂) through calcination is key for producing advanced ceramics used in components like bearings and insulation materials nanorh.comxingluchemical.comchina-sasa.com. Further exploration into this compound-based ceramics could yield materials with improved mechanical and thermal properties for demanding aerospace applications.
Biomedical Applications: The biocompatibility of zirconium compounds suggests potential future uses for this compound in biomedical materials, such as synthetic bones and dental implants datastringconsulting.com.
Energy Storage and Other Technologies: this compound's potential is being explored in areas like fuel cells china-sasa.com and energy storage materials mpg.de. Its incorporation into composite materials can enhance properties like stiffness and toughness china-sasa.com. Furthermore, its role in the nuclear industry for isotope separation nanorh.com highlights its utility in specialized high-tech sectors.
Addressing Research Gaps and Promoting Fundamental Understanding
Despite its established applications and emerging potential, several research gaps remain in the fundamental understanding of this compound. While significant research exists on sulfated zirconia catalysts, the precise surface chemistry, active site structures, and reaction mechanisms are not always unambiguously determined, leading to knowledge gaps in synthesis and optimization acs.orgosti.gov.
Future research should focus on:
Structure-Property Relationships: A more in-depth investigation into the various hydrated forms of this compound and how their specific structures influence their chemical reactivity and performance in different applications.
Mechanism Elucidation: Detailed studies on the molecular-level mechanisms by which this compound functions as a catalyst, coagulant, or component in advanced materials. This includes understanding the role of sulfate ions and zirconium coordination in these processes.
Characterization Techniques: Development and application of advanced characterization techniques to provide more precise insights into the surface properties, acidity, and structural integrity of this compound and its derived materials.
Long-term Stability and Degradation: Comprehensive studies on the long-term stability and potential degradation pathways of this compound-based materials under various operational conditions, particularly in demanding environments.
Comparative Studies: Systematic comparisons of this compound with alternative compounds in specific applications to clearly define its advantages and limitations, thereby guiding future material selection and development.
Q & A
Q. How can researchers systematically evaluate this compound’s Lewis acid catalytic activity across different reaction matrices?
- Methodological Answer :
- Benchmarking : Compare activity with AlCl₃ or H₂SO₄ in Friedel-Crafts alkylation.
- Kinetic Studies : Monitor reaction rates via GC-MS or NMR.
- Parameter Optimization : Vary catalyst loading (1–10 mol%) and solvent polarity (hexane vs. DMF) to identify optimal conditions .
Key Considerations for Research Design
- Data Contradictions : Address discrepancies by replicating studies under standardized conditions and reporting confidence intervals .
- Ethical Compliance : Adhere to OSHA PEL-TWA limits (5 mg/m³ for zirconium compounds) during handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
